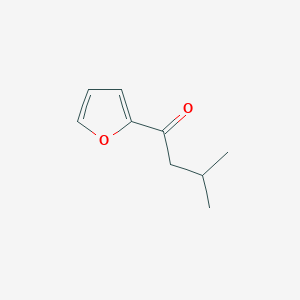

1-(Furan-2-yl)-3-methylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

20895-16-3 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C9H12O2/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

XEYCEFYUOIQHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations

Strategies for the Laboratory Synthesis of 1-(Furan-2-yl)-3-methylbutan-1-one

The synthesis of this compound primarily involves the formation of a carbon-carbon bond between the furan (B31954) heterocycle and the isovaleryl side chain.

The most direct method for synthesizing this compound is the Friedel-Crafts acylation of furan. rsc.orgstackexchange.com This electrophilic aromatic substitution reaction introduces the acyl group at the highly reactive C2 position of the furan ring.

The choice of acylating agent and catalyst is crucial due to the acid-sensitive nature of furan, which is prone to polymerization under harsh acidic conditions. stackexchange.com Milder Lewis acids are preferred over strong ones like aluminum chloride (AlCl₃). stackexchange.com

A key study by Finan and Fothergill demonstrated the successful synthesis of 2-isovalerylfuran using this approach. rsc.org Their findings are summarized in the table below.

| Acylating Agent | Catalyst | Yield | Reference |

| Isovaleryl Chloride | Boron Trifluoride Etherate | 10% | rsc.org |

| Isovaleric Anhydride (B1165640) | Boron Trifluoride Etherate | 55% | rsc.org |

The significant increase in yield when using isovaleric anhydride highlights its suitability for the acylation of the sensitive furan nucleus. rsc.org Other catalysts reported for the acylation of furans, such as tin(II) triflate or zinc chloride, may also be applicable. researchgate.netgoogle.com

The Friedel-Crafts acylation described previously is a prime example of a carbon-carbon bond-forming reaction to construct the ketone moiety. rsc.org This reaction forges the bond between the C2 carbon of furan and the carbonyl carbon of the electrophilic acylating agent. rsc.org

Alternative strategies for synthesizing 2-acyl furans, which could be adapted for the target molecule, have also been developed. One such method involves the synthesis of 2-isovalerylfurans from furoylacetic esters. rsc.org Another modern approach utilizes the reaction of ynenones with trialkylphosphines, which proceeds through a 5-exo-dig cyclization to form the furan ring, followed by oxidation. nih.govorganic-chemistry.org This method offers an efficient route to various 2-acyl furans under mild conditions. nih.gov

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective or enantioselective synthesis is not required for its preparation.

However, these synthetic strategies become relevant when considering the synthesis of chiral derivatives or analogs. For instance, if the ketone of the butanone side chain is reduced to a hydroxyl group, a chiral center is created at that carbon. An enantioselective reduction of the ketone would yield a specific enantiomer of the corresponding alcohol, 1-(furan-2-yl)-3-methylbutan-1-ol. Standard methods for asymmetric ketone reduction, such as those employing chiral catalysts or reagents (e.g., Corey-Bakshi-Shibata reduction), could be applied to achieve this transformation, although specific examples for this substrate are not widely documented.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby aligning with the principles of green chemistry. mdpi.com While MCRs are a powerful tool in heterocyclic synthesis, specific MCRs that directly yield simple 2-acylfurans like this compound are not extensively reported.

Nonetheless, general MCR methodologies for the synthesis of more highly substituted furans exist. For example, a one-pot reaction between Michael acceptors, tributylphosphine, and acyl chlorides can generate highly functionalized furans through an intramolecular Wittig-type reaction. organic-chemistry.org Another approach utilizes lipase catalysis in a one-pot sequential MCR to produce tetrasubstituted furans. mdpi.com Adapting these strategies for the synthesis of a less substituted target like this compound would require careful selection of simple starting materials that could assemble the desired scaffold.

Derivatization and Analog Synthesis of this compound

The presence of the ketone carbonyl group and the activated α-protons on the butanone side chain provides opportunities for a variety of chemical modifications.

The butanone side chain of this compound can be chemically modified through reactions targeting the carbonyl group or the adjacent methylene group. These transformations allow for the synthesis of a diverse range of analogs.

Reactions of the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Addition: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols.

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.

Derivative Formation: Condensation reactions with amine derivatives can yield various analogs. For example, reaction with hydroxylamine produces an oxime, while reaction with hydrazine or substituted hydrazines can form hydrazones and pyrazolines, respectively. tuiasi.roresearchgate.net

Reactions Involving the α-Methylene Group:

Alkylation: The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in an alkylation reaction to introduce new substituents at the α-position. cambridge.org

Aldol Condensation: The enolate can also react with other carbonyl compounds in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones.

These potential modifications, summarized in the table below, provide pathways to a wide array of derivatives for further study.

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Reduction | NaBH₄ | Ketone → Secondary Alcohol |

| Grignard Addition | R-MgX | Ketone → Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone → Alkene |

| Oximation | NH₂OH | Ketone → Oxime |

| Alkylation | 1. Base (e.g., LDA) 2. R-X | α-C-H → α-C-R |

Substitutions on the Furan Ring System

The furan ring in this compound is a π-rich heterocyclic system, making it significantly more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.com The isovaleryl group (-CO-CH₂CH(CH₃)₂) at the 2-position is an electron-withdrawing group. While such groups typically deactivate aromatic rings towards electrophilic attack, in the highly reactive furan system, substitution still proceeds. The primary effect of the acyl group is directing the incoming electrophile to the C5 position. pharmaguideline.com This regioselectivity is due to the deactivating effect being most pronounced at the adjacent C3 position and the C5 position remaining the most electron-rich and sterically accessible site for electrophilic attack.

Common electrophilic substitution reactions applicable to the furan nucleus of this compound include:

Halogenation : Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution at the C5 position of this compound, milder conditions are necessary. For instance, bromination can be controlled by using reagents like N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures to yield 1-(5-bromo-furan-2-yl)-3-methylbutan-1-one. pharmaguideline.com

Nitration : Direct nitration of furan with strong acids leads to ring opening and polymerization. Therefore, milder nitrating agents are required. Acetyl nitrate, used at low temperatures, is a suitable reagent for nitrating furan derivatives, which would be expected to produce 1-(5-nitro-furan-2-yl)-3-methylbutan-1-one. pharmaguideline.com

Sulfonation : Sulfonation can be achieved using reagents like a sulfur trioxide-pyridine complex at room temperature. This method is gentle enough to avoid degradation of the furan ring while yielding the 5-sulfonyl derivative. pharmaguideline.com

Synthesis of Related Furanone Isomers and Homologs

Furanones are unsaturated lactones that are isomeric with substituted furans. The synthesis of furanone isomers and homologs related to this compound involves distinct synthetic strategies, often starting from different precursors. These isomers, such as 2(5H)-furanones and 3(2H)-furanones, are important structural motifs in many natural products. researchgate.net

The synthesis of 3(2H)-furanones can be accomplished through various methods, including the cycloisomerization of allenic hydroxyketones or the gold-catalyzed cyclization of γ-hydroxyalkynones. organic-chemistry.org Another approach involves the intramolecular cyclization of specific sulfonium salts. organic-chemistry.org For example, a homolog like (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one has been synthesized via a condensation reaction between 5-hydroxymethylfurfural (HMF) and 3,3-Dimethyl-2-butanone in the presence of sodium hydroxide. mdpi.com

Below is a table summarizing selected synthetic methodologies for furanone isomers.

| Furanone Isomer | Synthetic Method | Starting Materials | Catalyst/Reagent | Reference |

| 2(5H)-Furanone | Oxidation of Furfural (B47365) | Furfural | Performic Acid | orgsyn.org |

| 3(2H)-Furanone | Cycloisomerization | Allenic hydroxyketones | Water (catalyst-free) | organic-chemistry.org |

| Substituted 3(2H)-Furanones | Gold-catalyzed cyclization | γ-hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | organic-chemistry.org |

| 5-Aryl-3(2H)-furanones | Base-induced intramolecular cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | organic-chemistry.org |

Mechanistic Studies of Chemical Reactions Involving this compound

Electrophilic Aromatic Substitution on the Furan Nucleus

The mechanism of electrophilic aromatic substitution (SEAr) on the furan ring is a well-established, two-step process. masterorganicchemistry.com

Formation of the Sigma Complex : The reaction begins with the attack of the π-electron system of the furan ring on an electrophile (E⁺). wikipedia.org This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com For furan, attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position. This preference is because the positive charge in the intermediate formed from C2 attack can be delocalized over three atoms, including the ring oxygen, resulting in three significant resonance structures. chemicalbook.compearson.com In contrast, attack at C3 leads to an intermediate with only two resonance structures, making it less stable. chemicalbook.com

Deprotonation to Restore Aromaticity : In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This restores the aromatic π-system, resulting in the substituted furan product. byjus.com

In the case of this compound, the electron-withdrawing isovaleryl group at C2 directs the incoming electrophile to the C5 position, which is electronically and sterically the most favored site for attack.

Carbonyl Group Reactivity in Nucleophilic Addition and Condensation Reactions

The carbonyl group (C=O) in this compound is a key site of reactivity. Due to the higher electronegativity of oxygen, the carbonyl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is the fundamental reaction of ketones. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.org The reactivity of the ketone is influenced by both steric factors (the bulkiness of the furan and isobutyl groups) and electronic factors. allstudiesjournal.com

Nucleophilic Addition : This can be an irreversible process with strong nucleophiles like Grignard reagents or hydride donors, or a reversible one with weaker nucleophiles like alcohols or cyanide. masterorganicchemistry.com

Condensation Reactions : These are a class of reactions that follow a nucleophilic addition-elimination pathway. slideshare.net For instance, in an aldol-type condensation, an enolate attacks the carbonyl carbon, and the resulting adduct can then eliminate a molecule of water to form an α,β-unsaturated ketone. youtube.com Reactions with ammonia derivatives (e.g., primary amines, hydroxylamine) proceed via nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form an imine or oxime. libretexts.org

Oxidative and Reductive Transformations of the Compound

Both the furan ring and the carbonyl group of this compound can undergo oxidative and reductive transformations.

Oxidation : The furan ring is sensitive to strong oxidizing agents and can undergo ring-opening or dearomatization reactions. pharmaguideline.com For example, oxidation of related 2-acylfurans with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of unsaturated dicarbonyl compounds through oxidative rearrangement. nih.gov Catalytic oxidation systems, such as Mn(III)/Co(II), have also been used to oxidize the furan moiety in related β-ketoesters to produce cyclohexenone derivatives. researchgate.net

Reduction : The carbonyl group can be selectively reduced.

Reduction to an Alcohol : Using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(furan-2-yl)-3-methylbutan-1-ol.

Deoxygenation : The complete reduction of the carbonyl group to a methylene group (-CH₂-) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. allstudiesjournal.com

Reductive Amination : This is a powerful method for converting ketones into amines. The process involves the initial reaction of the ketone with an amine to form an imine (or enamine) intermediate, which is then reduced in situ. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. nih.govmdpi.com This provides a direct route to synthesizing 1-(furan-2-yl)-3-methylbutan-1-amine and its derivatives. smolecule.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide. As discussed (Section 2.2.2), selective halogenation at the C5 position is feasible.

The resulting 1-(5-halo-furan-2-yl)-3-methylbutan-1-one can then serve as a substrate in various coupling reactions. The Suzuki-Miyaura coupling is a prominent example, which couples an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halofuran derivative, forming a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This methodology would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at the C5 position of the furan ring, significantly expanding the molecular diversity accessible from this compound. nih.gov

Natural Occurrence and Biogeochemical Pathways

Identification and Distribution of 1-(Furan-2-yl)-3-methylbutan-1-one in Natural Systems

While the widespread natural occurrence of this compound in plants and microorganisms in their native state is not extensively documented, its presence is notable in systems that have undergone processing, particularly through thermal or microbial action.

Direct evidence for the presence of this compound in untreated plant or microbial biomass is scarce. However, the precursors for its formation are abundant in these matrices. For instance, the amino acid leucine (B10760876) is a ubiquitous component of proteins in both plants and microorganisms. news-medical.net Leucine is a key precursor to the isovaleryl moiety of the target compound. Similarly, furan (B31954) rings are core structures of various natural products, including furanoterpenoids, which are found in the plant kingdom. nih.gov The essential oils of many plants are rich in a variety of volatile organic compounds, including terpenes and their derivatives, which can serve as precursors for furan ring formation. researchgate.net

The primary domain where this compound is identified is within foodstuffs that have been subjected to heat treatment or fermentation. It is recognized as a flavor compound and has been reported in a variety of products.

Table 1: Occurrence of this compound in Various Foodstuffs

| Foodstuff Category | Specific Examples |

| Thermally Processed Foods | Roasted Meats, Baked Goods |

| Fermented Products | Cheese |

This table is illustrative and based on the general understanding of furan and branched-chain aldehyde formation in food.

Elucidation of Formation Mechanisms in Complex Natural Environments

The formation of this compound is not attributed to a direct biosynthetic pathway in living organisms but rather to chemical transformations of natural precursors during processing.

There is currently no known direct biosynthetic pathway that produces this compound in plants or microorganisms. The synthesis of furanoterpenoids in plants involves cytochrome P450-mediated biotransformation of molecules with an α-isopropylidene ketone unit. nih.gov While this highlights a biological mechanism for furan ring formation, it does not directly lead to 2-isovalerylfuran.

The most significant pathway for the formation of this compound is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govstackexchange.com

The key steps leading to the formation of this compound are believed to be:

Strecker Degradation of Leucine: The amino acid leucine undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to produce 3-methylbutanal (B7770604). researchgate.netacs.orgnih.gov This aldehyde is responsible for the characteristic malty and chocolate-like aromas.

Furan Ring Formation: Furan and its derivatives are well-known products of the Maillard reaction, arising from the thermal degradation of carbohydrates. nih.gov Furfural (B47365), a key intermediate, can be formed from pentoses and can subsequently react with other compounds. researchgate.netoup.com

Acylation of the Furan Ring: The final step likely involves the acylation of a furan ring with a reactive intermediate derived from leucine. While the exact mechanism is not fully elucidated, it is plausible that an isovaleryl cation or radical, formed from 3-methylbutanal or isovaleric acid, reacts with the furan ring. The synthesis of 2-acetylfuran (B1664036) from furan and acetic anhydride (B1165640) via Friedel-Crafts acylation is a known industrial process, suggesting a similar chemical principle could apply in the complex matrix of food. wikipedia.org

Lipid oxidation can also contribute to the formation of furan precursors, but the Maillard reaction is considered the primary route for 2-isovalerylfuran.

Microorganisms play a crucial role in the development of flavor in fermented foods, and their metabolic activities can lead to the formation of precursors for this compound.

Lactic acid bacteria (LAB) and other microorganisms can catabolize leucine into various aromatic compounds, including 3-methylbutanal, 3-methylbutanol, and isovaleric acid. nih.govresearchgate.netnih.govnih.gov For example, Propionibacterium freudenreichii, a key bacterium in Swiss cheese ripening, can convert leucine to isovaleric acid. nih.govnih.gov

While direct microbial synthesis of 2-isovalerylfuran has not been demonstrated, the microbial production of its key precursor, 3-methylbutanal, is well-established. jmbfs.org This microbially produced aldehyde can then participate in subsequent chemical reactions, such as the Maillard reaction during the processing or aging of fermented foods, to form this compound. The use of microorganisms for the production of natural flavor compounds is a significant area of biotechnology. oup.com

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Investigations of Molecular Structure and Reactivity

Theoretical studies, primarily employing quantum chemical methods, offer profound insights into the intrinsic properties of 1-(Furan-2-yl)-3-methylbutan-1-one, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. nih.govresearchgate.net For furan-containing compounds, DFT calculations can predict various electronic properties, such as orbital energies, electron density distribution, and molecular electrostatic potential. These calculations are crucial for understanding the reactivity and intermolecular interactions of the molecule. For instance, DFT studies on related furan (B31954) derivatives have been used to model complexes and predict reaction energies. nih.gov The accuracy of these predictions allows for a quantitative understanding that can often rival experimental measurements. researchgate.net

The flexibility of the isobutyl group attached to the furan ring in this compound gives rise to multiple possible conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformers. olemiss.edu This analysis is vital as the conformation can significantly influence the molecule's physical, chemical, and biological properties. Studies on similar furan-thiophene hybrid systems have shown that the orientation of the heterocyclic rings can drastically alter the electronic and optical properties. olemiss.edu For furan derivatives, intramolecular hydrogen bonding can also play a crucial role in determining the most stable conformation. nih.gov

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, solvent effects, and the stability of molecular complexes. nih.gov This technique is particularly valuable for understanding how the molecule behaves in a biological environment, such as its interaction with a protein. nih.govacs.org The trajectories from MD simulations can be used to calculate thermodynamic properties and to validate docking poses. nih.gov

Computational methods can predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions, when compared with experimental data, serve as a powerful tool for structure verification and assignment of spectral features. For example, in furan-2-carbaldehyde, a related compound, the calculated IR and Raman spectra showed good agreement with experimental results, aiding in the detailed assignment of vibrational modes. mdpi.com

Below are tables with predicted spectroscopic data for furan derivatives, which can serve as a reference for this compound.

Predicted ¹H NMR Chemical Shifts for a Furan Ring System

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 6.5 |

| H-4 | 7.2 |

| H-5 | 7.6 |

Note: These are general predicted values and can vary based on the specific substituents and computational method used.

Predicted ¹³C NMR Chemical Shifts for a Furan Ring System

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 152 |

| C-3 | 112 |

| C-4 | 118 |

| C-5 | 145 |

Note: These are general predicted values and can vary based on the specific substituents and computational method used.

Predicted IR Frequencies for a Furanone Structure

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1680-1700 |

| C-O-C Stretch | 1050-1250 |

| C-H Aromatic Stretch | 3100-3150 |

Note: These are general predicted values and can vary based on the specific substituents and computational method used.

To explore the potential biological activity of this compound, molecular docking simulations are performed. ijper.orgnih.gov This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. ijper.orgnih.gov The results of docking studies, often expressed as a docking score or binding energy, can help to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ijper.orgijper.orgresearchgate.net For instance, docking studies on other furan derivatives have identified potential inhibitory activity against various enzymes. ijper.orgnih.govresearchgate.net

Methodological Aspects of Spectroscopic Elucidation for this compound and its Derivatives

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework. nih.govacs.org Infrared (IR) spectroscopy provides information about the functional groups present, particularly the carbonyl (C=O) and furan ring vibrations. mdpi.comresearchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure. nih.govacs.org In some cases, X-ray crystallography can provide definitive information about the solid-state structure and conformation. researchgate.netnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons (¹H) and carbons (¹³C) within a molecular framework. Although specific experimental spectra for this compound are not widely published, a detailed prediction of its NMR spectra can be derived from the analysis of structurally similar compounds and established chemical shift principles.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display distinct signals corresponding to the furan ring protons and the isobutyl side chain. The three protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The H5 proton, being adjacent to the oxygen atom, is generally the most deshielded. The H3 and H4 protons will show characteristic coupling patterns. The protons of the isobutyl group will appear in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 (furan) | ~7.6 | dd | J ≈ 1.8, 0.9 |

| H3 (furan) | ~7.2 | dd | J ≈ 3.6, 0.9 |

| H4 (furan) | ~6.5 | dd | J ≈ 3.6, 1.8 |

| CH₂ (a) | ~2.8 | d | J ≈ 7.0 |

| CH (b) | ~2.2 | m | |

| CH₃ (c) | ~1.0 | d | J ≈ 6.6 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 180-200 ppm. The carbons of the furan ring will resonate in the aromatic region, while the isobutyl carbons will be found in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~185 |

| C2 (furan) | ~152 |

| C5 (furan) | ~147 |

| C3 (furan) | ~117 |

| C4 (furan) | ~112 |

| CH₂ (a) | ~45 |

| CH (b) | ~25 |

| CH₃ (c) | ~22 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Utilization of Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule. For this compound (molar mass: 152.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152.

The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group. This can result in the loss of the isobutyl group or the formation of the isobutyl cation. Another significant fragmentation is the formation of the fur-2-oyl cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Proposed Structure |

| 152 | [M]⁺ | [C₉H₁₂O₂]⁺ |

| 95 | [M - C₄H₇]⁺ | [C₅H₃O₂]⁺ (Fur-2-oyl cation) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Note: The relative intensities of these peaks will depend on the ionization energy.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Vibrational (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. The IR spectrum of this compound will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. The furan ring will also exhibit characteristic C-H and C=C stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (furan) | ~3100-3150 | Medium |

| C-H stretching (aliphatic) | ~2870-2960 | Medium-Strong |

| C=O stretching (ketone) | ~1670-1680 | Strong |

| C=C stretching (furan ring) | ~1500-1580 | Medium |

| C-O-C stretching (furan ring) | ~1000-1100 | Strong |

Note: These are predicted values. The exact positions can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).

Electronic (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The furan ring and the carbonyl group constitute the principal chromophores. The conjugation between the furan ring and the carbonyl group will influence the position of the absorption maximum (λ_max).

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~250-280 | Ethanol/Hexane |

| n → π | ~300-320 | Ethanol/Hexane |

Note: The position and intensity of the absorption bands are dependent on the solvent used.

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Properties and Associated Mechanisms of Action

Detailed research findings on the antimicrobial properties of 1-(Furan-2-yl)-3-methylbutan-1-one are not extensively documented. The broader family of furan-containing compounds has shown promise in various antimicrobial applications, but specific data for this molecule is sparse.

Inhibition of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors. The inhibition of QS is a key strategy in the development of anti-virulence drugs. While numerous furanone derivatives have been identified as potent inhibitors of bacterial QS systems, particularly in Pseudomonas aeruginosa, specific studies detailing the activity of this compound in this regard are not available. nih.govnih.gov The general mechanism for many furanones involves interference with QS signal receptors, such as LasR. nih.gov However, without direct experimental evidence, it is not possible to confirm if this compound shares this activity.

Modulation of Biofilm Formation and Dispersal

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antibiotics and host immune responses. Many furanone derivatives have been shown to inhibit biofilm formation in a variety of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, some halogenated furanones have demonstrated significant reductions in biofilm biomass. researchgate.net However, there is no specific data available that describes the effect of this compound on either the formation or dispersal of bacterial biofilms.

Effects on Bacterial Cell Viability and Growth

The direct impact of this compound on the viability and growth of bacteria has not been specifically reported. Studies on other furan (B31954) derivatives have shown a range of activities, from bactericidal and bacteriostatic effects to a lack of direct antimicrobial action at concentrations where they inhibit quorum sensing. nih.gov For example, some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives have been synthesized and screened for their antibacterial activity, but this is a structurally different compound. researchgate.net

Induction of Reactive Oxygen Species (ROS) Formation

The generation of reactive oxygen species (ROS) is a mechanism by which some antimicrobial agents induce cellular damage and death in bacteria. Furfural (B47365), a related furan derivative, has been shown to induce ROS accumulation and subsequent cellular damage in yeast. nih.gov This raises the possibility that other furan compounds could act through a similar oxidative stress mechanism. However, there are no studies available that have specifically investigated whether this compound induces the formation of ROS in bacterial cells. The measurement of ROS is a complex process, and its role as a biomarker for toxicity is an active area of research. nih.gov

Selective Antimicrobial Activity Against Gram-Positive vs. Gram-Negative Bacteria

The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria often lead to selective antimicrobial activity. There is currently no information available to determine if this compound exhibits selective toxicity towards either of these bacterial groups.

Interactions with Bacterial Proteins and Cellular Components

The molecular targets of antimicrobial compounds are key to understanding their mechanism of action. While research has been conducted on the interaction of various furanone derivatives with bacterial proteins, such as QS receptors, there is no specific information regarding the molecular targets or interactions of this compound within bacterial cells. nih.govmdpi.com

Other Demonstrated Biological Activities of Furanones

Furanones and their derivatives have been the subject of extensive research due to their wide range of pharmacological effects. researchgate.netbohrium.com These compounds, found in both natural and synthetic forms, are recognized for their significant therapeutic potential. researchgate.netbenthamscience.com

Furanone derivatives exhibit significant antifungal activity against a variety of pathogenic fungi. jst.go.jpresearchgate.net Studies have shown that these compounds can be effective against human pathogens, including those resistant to conventional antibiotics. nih.govnih.gov

One key mechanism of antifungal action involves the disruption of the fungal cell cycle. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), an aroma compound found in various fruits, has demonstrated broad-spectrum antimicrobial activity. nih.gov Research on its effects against Candida albicans revealed that DMHF induces cell cycle arrest at the S and G2/M phases. nih.gov This compound also potently inhibits the serum-induced formation of mycelia in C. albicans, a crucial step for its pathogenesis and invasion of host tissues. nih.gov

Furthermore, certain 2(5H)-furanone derivatives have been shown to prevent the formation of biofilms by C. albicans and can enhance the efficacy of traditional antifungal drugs like fluconazole (B54011) and terbinafine, particularly against resistant strains. nih.gov Furanones isolated from fungal sources, such as epimusacin D from Aspergillus sp. IFM51759, have also shown notable antifungal activity against pathogens like Aspergillus fumigatus. jst.go.jpresearchgate.net

Table 1: Antifungal Activity of Selected Furanone Derivatives

| Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Cell cycle arrest at S and G2/M phase; Inhibition of mycelia formation. | nih.gov |

| Epimusacin D | Aspergillus fumigatus | Antifungal activity. | jst.go.jpresearchgate.net |

| 2(5H)-Furanone derivatives | Candida albicans | Biofilm prevention; Increased susceptibility to fluconazole and terbinafine. | nih.gov |

Compounds containing a furan ring have gained attention as insecticides due to their unique mechanisms of action. tandfonline.comnih.gov Research into furanone analogs has demonstrated significant cytotoxicity against insect cells, often leading to cell death via apoptosis. tandfonline.com

A study evaluating 25 furanone analogs against the Drosophila SL2 insect cell line found that many of the compounds exhibited potent inhibitory effects. tandfonline.com Notably, the compound 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone (referred to as compound 14 in the study) was particularly effective, with an IC₅₀ value of 28.14 μM. tandfonline.com Further investigation into its mechanism revealed that it triggers apoptosis through a caspase-dependent mitochondrial pathway. tandfonline.com This intrinsic apoptosis pathway is characterized by key events such as the loss of mitochondrial membrane potential (ΔΨm) and the subsequent activation of caspase-3, a crucial executioner caspase in the apoptotic cascade. tandfonline.com The process is regulated by the Bcl-2 family of proteins, where a shift in the balance, such as the release of cytochrome c from the mitochondria, activates the caspase cascade, leading to programmed cell death. tandfonline.com

Other studies have also highlighted the insecticidal potential of furan-containing natural products. Obacunone (B191991), a natural limonoid, and its derivatives with modified furan rings have shown potent insecticidal activity against pests like the oriental armyworm (Mythimna separata). nih.gov Similarly, various synthesized 4,7-methanoisobenzofuran-1(3H)-ones and other 2(5H)-furanone derivatives have demonstrated significant mortality rates against insect pests. researchgate.netresearchgate.net

Table 2: Cytotoxicity of Selected Furanone Analogs against Insect Cell Line SL2

| Compound | Structure Highlights | IC₅₀ (μM) | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Compound 14 | 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone | 28.14 | Caspase-dependent mitochondrial pathway | tandfonline.com |

Many marine organisms have evolved sophisticated chemical signaling systems to interact with their environment. One such system in bacteria is quorum sensing (QS), which allows bacteria to coordinate gene expression based on population density. Furanones, particularly those produced by the red alga Delisea pulchra, are potent inhibitors of bacterial QS. nih.govoup.comfrontiersin.org

These halogenated furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. frontiersin.orgnih.gov By mimicking the AHL signals, furanones can interfere with their binding to bacterial QS receptors, such as LasR in Pseudomonas aeruginosa. nih.govnih.gov This interference disrupts QS-regulated processes, including biofilm formation and the production of virulence factors, without directly killing the bacteria. nih.govoup.com This mode of action is advantageous as it may not exert the same selective pressure that leads to the development of resistance seen with traditional antibiotics. oup.com

Studies have shown that synthetic furanones like C-30 and C-56 can effectively suppress QS in P. aeruginosa lung infections in mice, leading to accelerated bacterial clearance. nih.govoup.com The proposed mechanism is that furanone C-30 binds to the LasR receptor at the ligand-binding site but fails to induce the necessary conformational changes for its proper function, thereby rendering the protein dysfunctional. nih.gov This disruption of the QS system inhibits bacterial communication and coordination, reducing their pathogenic potential. oup.comfrontiersin.org

Certain furanone derivatives, especially 4-hydroxy-3(2H)-furanones, exhibit significant antioxidant properties. nih.govnih.gov These compounds are found in many fruits and cooked foodstuffs and contribute to both flavor and biological activity. nih.gov

The antioxidant activity of some food-derived furanones has been found to be comparable to that of ascorbic acid (Vitamin C). nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) have demonstrated a strong ability to suppress lipid peroxidation in human plasma. nih.gov Their mechanism involves acting as free radical scavengers. researchgate.net

The in vivo efficacy of their antioxidant capacity was demonstrated in a study on spontaneous cataract rats. The administration of HDMF and EHMF was observed to inhibit the formation of cataracts. nih.gov This anti-cataract effect is attributed to the antioxidant activity of these furanones, which protect the lens tissue from damage caused by superoxide (B77818) radicals. nih.gov

Table 3: Antioxidant Activity of Selected 4-Hydroxy-3(2H)-furanones

| Compound | Common Name | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | HDMF / Furaneol | High suppression of lipid peroxidation; Anti-cataract effect. | nih.gov |

| 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone | EHMF | High suppression of lipid peroxidation; Anti-cataract effect. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific structure-activity relationship (SAR) studies for this compound were not found in the reviewed literature, extensive SAR studies on various furanone analogs provide critical insights into the structural features required for their biological activities. researchgate.netbohrium.com These studies are essential for the rational design of new furanone-based therapeutic agents with improved potency and selectivity. researchgate.netijabbr.com

For Antifungal Activity: SAR studies on 1-aryl-2-(azol-1-yl)ethane derivatives, which are antifungal agents, have shown that the length of an alkyl chain and the presence of specific substituents on the aromatic ring significantly influence activity. For 1-keto derivatives, compounds with a longer alkyl chain at the carbon adjacent to the azole ring and a chloro substituent on the benzene (B151609) ring exhibited the highest antifungal activity. researchgate.net This suggests that both steric and electronic properties are key determinants of antifungal potency in related heterocyclic compounds.

For Insecticidal Activity: The evaluation of 25 different furanone analogs for cytotoxicity against insect cells provided a clear demonstration of SAR. tandfonline.com The study revealed that specific substitutions on the furanone core are critical for activity. The most potent compound, 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone, highlights the positive contribution of bromine and a nitrophenyl group to its insecticidal properties. tandfonline.com Other research on the natural product obacunone found that modifications to the furan ring resulted in derivatives with more potent insecticidal effects than the parent compound, underscoring the furan moiety as a key pharmacophore that can be optimized. nih.gov

For Quorum Sensing Inhibition: SAR studies of autoinducer analogs have shown that replacing the N-acyl homoserine lactone (HSL) moiety of the natural signal molecule with other ring systems can convert the molecule from an agonist to an antagonist. nih.gov In the case of furanones, their structural similarity to AHLs is the basis of their inhibitory action. The conjugated π system and lipophilic bromine atoms of compounds like furanone C-30 are considered key pharmacophoric features that allow it to bind to QS receptors like LasR and RhlR, but in a non-productive manner that inhibits their function. nih.gov

Emerging Applications and Future Research Directions

Potential Applications of 1-(Furan-2-yl)-3-methylbutan-1-one

The exploration of this compound has opened avenues for its use in several specialized fields, from medicine to materials science.

The growing challenge of antibiotic resistance has spurred research into alternative antimicrobial strategies, with a focus on disrupting bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from conventional antibiotics. nih.gov Furanone derivatives, particularly 2(5H)-furanones, have demonstrated significant potential in this area. These compounds, first isolated from the red alga Delisea pulchra, can interfere with bacterial communication systems, a process known as quorum sensing, thereby inhibiting biofilm formation. nih.govresearchgate.net

Research has shown that certain 2(5H)-furanone derivatives can repress biofilm formation by a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.govresearchgate.netfrontiersin.org Furthermore, some furanones have been found to act synergistically with traditional antibiotics, increasing their efficacy against resistant bacterial biofilms. nih.govresearchgate.net While direct studies on this compound are limited, its furan (B31954) core suggests it could be a valuable scaffold for developing new anti-biofilm agents. Future research could focus on synthesizing and screening derivatives of this compound for their ability to inhibit or disperse biofilms.

Furan derivatives are integral components of the aroma profiles of a wide array of foods and beverages, often formed during thermal processing through the Maillard reaction or degradation of ascorbic acid. restek.com These compounds can impart a range of desirable notes, including sweet, fruity, nutty, and caramel-like aromas. Furan and its alkylated derivatives are recognized as important volatile organic compounds that contribute to the characteristic aroma of products like coffee. shimadzu.com

Given its structure, this compound is likely to possess interesting organoleptic properties. The furan moiety is a well-established flavor component, and the isobutyl ketone portion could contribute additional nuances. This makes it a promising candidate for use as a flavoring agent in the food industry or as a component in fragrance compositions for consumer products. chromatographyonline.com Further sensory analysis and evaluation are needed to fully characterize its aroma profile and potential applications in this sector.

The furan ring is a versatile building block in organic synthesis due to its unique reactivity. It can function as a diene in Diels-Alder reactions, providing a pathway to a variety of carbocyclic and heterocyclic structures. wikipedia.orgpharmaguideline.com This reactivity makes furan derivatives, including this compound, valuable intermediates for the synthesis of more complex molecules, such as natural products and pharmaceuticals. nih.govresearchgate.net

For instance, the oxidative dearomatization of related furan-containing ketones has been shown to yield highly functionalized intermediates that can be cyclized to form other complex structures. nih.gov The ketone group in this compound also offers a site for various chemical transformations, further expanding its synthetic utility. Its potential as a precursor for creating novel compounds with interesting biological or material properties is an active area of research. pharmaguideline.comorgsyn.org

While not a chemical probe in the traditional sense, the furan moiety within this compound can serve as a target for specially designed molecular probes. The development of reactivity-based probes that can covalently modify furan rings allows for the detection and identification of furan-containing compounds within complex biological matrices. utripoli.edu.ly These probes can be designed with reporter tags, such as fluorophores or biotin, to facilitate their detection.

This approach could be instrumental in studying the metabolic fate and biological interactions of this compound. By using a furan-specific probe, researchers could potentially track the compound in cellular systems, identify its binding partners, and elucidate its mechanism of action in various biological processes. This would provide valuable insights into its bioactivity and potential toxicological profile.

Advanced Analytical Methodologies for Detection and Quantitation

The accurate detection and quantification of this compound, especially at trace levels in complex samples, is crucial for its study and application. Modern chromatographic techniques are indispensable for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like furan derivatives. restek.comchromatographyonline.com Due to the high volatility of many furans, headspace sampling (HS) combined with GC-MS is a commonly employed method, particularly for food and beverage samples. thermofisher.comfda.gov For enhanced sensitivity, especially at very low concentrations, solid-phase microextraction (SPME) in the headspace mode (HS-SPME) is often preferred. restek.comacs.org The use of an SPME Arrow, which has a larger sorbent volume, can further improve detection limits. shimadzu.com

Table 1: Exemplary GC-MS Parameters for Furan Derivative Analysis

| Parameter | Setting |

| Column | HP-5MS |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 32°C, hold for 4 min, ramp to 200°C at 20°C/min, hold for 3 min |

| MS Detection | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

This table presents typical parameters that could be adapted for the analysis of this compound. Source: restek.comfda.govmdpi.com

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers another robust method for the analysis of furan derivatives, especially those that are less volatile or thermally labile. nih.govnih.gov LC-MS can be advantageous as it often requires minimal sample preparation and avoids the high temperatures of GC that could potentially degrade the analyte or alter the sample matrix. nih.gov The development of a validated LC-MS/MS method would be essential for pharmacokinetic studies and for analyzing the compound in biological fluids. nih.gov

Future Research Perspectives and Translational Potential

The furan scaffold is a privileged structure in medicinal chemistry and materials science, suggesting a broad potential for its derivatives. ijabbr.comamazonaws.com Future research on this compound is poised to expand into several promising areas, from discovering new biological functions to developing greener production methods and leveraging advanced computational tools for deeper mechanistic understanding.

Exploration of Novel Biological Targets and Therapeutic Potential

The furan nucleus is a component of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. ijabbr.comamazonaws.comnih.govutripoli.edu.ly Many furan derivatives exert their effects by inhibiting microbial growth, suppressing inflammatory signaling pathways, or targeting specific enzymes. nih.gov For example, various synthesized furan derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, and others have demonstrated significant antifungal activity against species like Candida albicans. utripoli.edu.lynih.govresearchgate.netmdpi.com

Future research should focus on systematically screening this compound against a diverse panel of biological targets. This could include:

Antimicrobial Screens: Testing against a broad range of pathogenic bacteria and fungi, including drug-resistant strains, to identify potential new leads for anti-infective agents. utripoli.edu.lyresearchgate.net

Enzyme Inhibition Assays: Investigating its potential to inhibit enzymes involved in disease processes, such as cyclooxygenases (COX) in inflammation or key enzymes in viral replication. researchgate.net

Anticancer Activity: Evaluating its cytotoxic effects against various cancer cell lines and exploring its potential to interfere with cancer-related pathways like tubulin polymerization. nih.gov

Quorum Sensing Inhibition: Given that furanones are known to interfere with bacterial quorum sensing (QS), a mechanism that controls virulence, this compound could be explored as a potential anti-QS agent to combat bacterial infections without exerting selective pressure for resistance. nih.gov

The identification of a specific biological activity would pave the way for translational research, including lead optimization to enhance potency and selectivity, and preclinical studies to evaluate its therapeutic potential.

Table 2: Reported Biological Activities of Various Furan Derivatives

| Furan Derivative Class | Reported Biological Activity | Potential Mechanism/Target | Reference |

|---|---|---|---|

| Substituted Furans | Anti-inflammatory | Suppression of NO and PGE2 production; regulation of inflammatory mediators. | nih.gov |

| 5-Nitrofuran Derivatives | Antibacterial | Inhibition of both Gram-positive and Gram-negative bacterial growth. | nih.gov |

| Aryl Furan Derivatives | Antibacterial (Broad Spectrum) | Effective against Escherichia coli and Staphylococcus aureus. | researchgate.net |

| Furan-based Hydrazones | Antifungal | Potent activity against Candida albicans, Aspergillus ochraceus, and Fusarium species. | utripoli.edu.ly |

| Marine-derived Furanones | Antiquorum-sensing | Interference with QS receptors such as LasR and RhlR in Pseudomonas aeruginosa. | nih.gov |

| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one Derivatives | Antifungal | Activity against various fungal strains. | researchgate.net |

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly moving towards green and sustainable practices to minimize environmental impact. frontiersin.org Future research on this compound should prioritize the development of environmentally benign synthetic routes that improve efficiency and reduce waste. numberanalytics.com

Key areas for exploration include:

Biocatalysis: The use of enzymes (biocatalysts) or whole-cell systems offers high selectivity and mild reaction conditions, representing a green alternative to conventional chemical synthesis. georgiasouthern.edu Strategies for ketone synthesis include the use of thiamine (B1217682) diphosphate-dependent lyases for carboligation of aldehydes, or redox processes catalyzed by microorganisms for the selective oxidation of alcohols or reduction of diketones. acs.orgnih.gov Biocatalytic cascades, which combine multiple enzymatic steps in one pot, can further enhance efficiency and reduce purification steps. acs.org

Renewable Feedstocks: A significant advancement would be the synthesis of the furan moiety from abundant and renewable biomass sources. For example, nitrogen-containing furan derivatives have been synthesized from chitin, the second most abundant biopolymer on Earth. rsc.org Exploring pathways from biomass-derived furfural (B47365) or other platform chemicals could provide a sustainable route to the furan core of the target molecule. frontiersin.orgnih.gov

Green Solvents and Energy Sources: Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents is a promising avenue. numberanalytics.com Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates and improve energy efficiency. numberanalytics.com

Developing an integrated process, perhaps a one-pot biocatalytic reaction using a biomass-derived starting material, represents the ultimate goal for the sustainable production of this compound. rsc.org

Table 3: Sustainable Approaches for the Synthesis of Furans and Ketones

| Sustainable Approach | Description | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Biocatalytic Ketone Synthesis | Use of enzymes (e.g., lyases, oxidoreductases) or whole microorganisms to produce ketones with high chemo-, regio-, and enantioselectivity. | Enzymatic acylation or oxidation to form the ketone functional group. | acs.orgnih.gov |

| Synthesis from Biomass | Utilization of renewable feedstocks like carbohydrates or chitin, which can be chemically or enzymatically converted to furan platform chemicals. | Deriving the furan ring from furfural, which is produced from lignocellulosic biomass. | rsc.orgnih.gov |

| Green Solvents | Employing environmentally friendly solvents such as ionic liquids or deep eutectic solvents to replace hazardous organic solvents. | Performing synthetic steps in green solvents to improve sustainability. | numberanalytics.com |

| Alternative Energy Sources | Using microwave or ultrasound energy to enhance reaction rates and reduce energy consumption compared to conventional heating. | Accelerating the key bond-forming reactions in the synthesis. | numberanalytics.com |

| One-Pot Reactions | Combining multiple synthetic steps into a single reaction vessel, avoiding isolation of intermediates and reducing waste. | Developing a streamlined synthesis from simple precursors to the final product. | acs.orgrsc.org |

Integration of Multi-Omics Data with Computational Chemistry for Deeper Insights

The convergence of high-throughput experimental techniques ("omics") and powerful computational methods offers an unprecedented opportunity to understand the behavior of molecules like this compound. An integrated approach can accelerate discovery and provide deep mechanistic insights. researchgate.net

Future research should leverage this synergy:

Computational Chemistry:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular structure, stability, and thermochemical properties of the compound, providing fundamental data that can be correlated with experimental findings. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be built to correlate structural features with that activity. researchgate.net This allows for the virtual screening of similar compounds and the rational design of new derivatives with enhanced potency. mdpi.complos.org

Molecular Docking: Once a biological target (e.g., an enzyme or receptor) is hypothesized or identified, molecular docking simulations can predict the binding mode and affinity of this compound to the target's active site, guiding further experimental validation. nih.gov

Multi-Omics Integration:

Metabolomics: If the compound is found in a biological system (e.g., as a food component or drug), metabolomics can be used to track its uptake, distribution, and biotransformation, identifying its metabolic products. nih.gov This is crucial for understanding its fate and potential effects in vivo.

Proteomics/Genomics: When investigating a biological effect, proteomics can identify changes in protein expression, while genomics can reveal alterations in gene expression, helping to pinpoint the molecular pathways affected by the compound. researchgate.net

By integrating predictive computational models with comprehensive experimental data from omics studies, researchers can build a holistic understanding of this compound, from its fundamental chemical properties to its complex interactions within a biological system. This approach has the potential to significantly accelerate its translation from a chemical entity to a valuable product or therapeutic agent.

Table 4: Application of Computational and Omics Techniques to Furan Derivatives

| Technique | Application Area | Key Insights Gained | Reference |

|---|---|---|---|

| Quantum Chemistry (DLPNO–CCSD(T)) | Thermochemistry | Calculation of standard molar enthalpies of formation for furan derivatives, providing benchmark reference values. | acs.org |

| QSAR | Drug Design | Development of models that correlate structural descriptors of furanone derivatives with their COX-2 inhibitory activity. | researchgate.net |

| Molecular Docking & MD Simulation | Mechanism of Action | Elucidation of the molecular basis for the anti-quorum sensing activities of marine-derived furanones by studying their binding to QS receptors. | nih.gov |

| LC-MS Metabolomics | Biotransformation | Identification and characterization of urinary metabolites of furan, revealing pathways of detoxification and bioactivation. | nih.gov |

| Multi-Omics (Genomics & Metabolomics) | Flavor Formation | Deciphering the metabolic pathways and physiological characteristics involved in the formation of furan-containing flavor compounds in fermented foods. | researchgate.net |

Q & A

Q. What synthetic methodologies are used to prepare 1-(Furan-2-yl)-3-methylbutan-1-one derivatives for biological evaluation?

The synthesis typically involves multistep reactions. For example, derivatives like 1-(furan-2-yl)-N-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl)methanimines are synthesized via:

- Step 1 : Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.

- Step 2 : Oxidative cyclization using FeCl₃ in citric acid to form 5-phenyl-2-amino-1,3,4-thiadiazole.

- Step 3 : Nucleophilic addition and dehydration with furfural in concentrated H₂SO₄/DMF to introduce the furan moiety.

Characterization is performed via IR (e.g., azomethine linkage at ~1618 cm⁻¹), ¹H NMR (e.g., N=CH proton at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 300–301) .

Q. How are newly synthesized derivatives screened for anti-tubercular activity?

The Alamar Blue assay (microplate Alamar Blue assay, MABA) is used:

- Dilute compounds (100–0.2 µg/mL) in 96-well plates.

- Inoculate with Mycobacterium tuberculosis H37Rv and incubate at 37°C for 5 days.

- Add Alamar Blue reagent; monitor color change (blue → pink indicates bacterial growth).

- Minimum inhibitory concentration (MIC) is defined as the lowest concentration preventing color change. Derivatives Fb and Fe showed MIC values of 3.1 µg/mL .

Q. What analytical techniques confirm the structural integrity of synthesized compounds?

- IR spectroscopy : Identifies functional groups (e.g., C-S-C at 721 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent environments (e.g., aryl protons at δ 7.0–7.90 ppm).

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of oxygen atoms yielding m/z 285) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction efficiency in photoredox β-C(sp³)–H arylation?

- Hammett studies reveal that electron-withdrawing groups (e.g., -CF₃) on 1-(2-iodoaryl)-3-methylbutan-1-one increase reaction rates.

- A linear correlation (R² = 0.9869) between log(kX/kH) and σₚ values (slope ρ = +0.53) suggests a negative charge buildup on the aryl ring during the reaction.

- This electronic tuning guides the design of substrates for optimized arylation yields .

Q. What computational strategies predict the anti-tubercular activity of this compound derivatives?

- PASS (Prediction of Activity Spectra for Substances) : Predicts biological activity with Pa scores >0.67. For example, Fe (Pa = highest) correlates with strong experimental MIC values.

- Molecular docking (ArgusLab/PMF scoring) : Identifies interactions with enoyl-ACP reductase (PDB:2H7M). Key residues (Tyr158, Met103) form hydrogen bonds and electrostatic interactions with azomethine and nitro groups, explaining Fe/Fb’s potency .

Q. How are protein-ligand interactions validated in enoyl-ACP reductase inhibition studies?

- Docking validation : Co-crystallized inhibitor (1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide) is redocked into 2H7M, achieving a binding score of -11.7 and RMSD 0.23 Å.

- Q-SiteFinder : Predicts active pockets and validates ligand positioning via hydrogen-bond networks and steric complementarity with hydrophobic residues .

Q. What mechanistic insights explain the role of this compound in photoredox catalysis?

- Cyclic voltammetry (CV) : Substrates like 1-(2-iodophenyl)-3-methylbutan-1-one exhibit oxidation peaks at 2.34 V vs. SCE, while Et₃N oxidizes at 0.92 V, favoring Et₃N’s participation in the radical cycle.

- Stern-Volmer quenching : Et₃N significantly quenches Ir(ppy)₃ luminescence, confirming a photoreductive pathway followed by oxidative quenching .

Methodological Considerations

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Case example : Fb showed low PASS Pa (0.691) but high experimental activity (MIC = 3.3 µg/mL).

- Resolution : Docking studies revealed unaccounted hydrophobic interactions with Met103, highlighting the need to combine computational and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.